(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol” is a compound that has been used in asymmetric synthesis of vinylmorpholines by palladium-catalyzed tandem allylic substitutions with amino alcohols . It has a molecular weight of 163.22 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . A commonly used synthetic strategy involves the reaction of phenylethylamine with dimethoxymethane in the presence of aq. HCl at 100 °C .Molecular Structure Analysis
The molecular structure of “(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol” is complex. The compound is part of the larger group of isoquinoline alkaloids, which includes 1,2,3,4-tetrahydroisoquinolines (THIQ) .Physical And Chemical Properties Analysis
The compound has a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C . It has a molar refractivity of 50.0±0.3 cm³ and a polar surface area of 38 Ų .Scientific Research Applications
Medicinal Chemistry
1,2,3,4-Tetrahydroisoquinoline analogs, including “(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol”, have been extensively studied in medicinal chemistry . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .
Antibacterial Property
A novel compound synthesized from 1,2,3,4-tetrahydroisoquinoline was evaluated for its antibacterial property against eight pathogenic bacterial strains . The compound showed significant susceptibility against the strains, particularly Staphylococcus .
PD-1/PD-L1 Protein-Protein Interaction Inhibition
1,2,3,4-Tetrahydroisoquinoline-based small-molecule inhibitors have been designed to inhibit the PD-1/PD-L1 protein-protein interaction . This interaction plays a crucial role in immune evasion by cancer cells, and its inhibition can enhance the body’s immune response against cancer .
C(1)-Functionalization
Various heterogeneous catalysts have been explored for the C(1)-functionalization of 1,2,3,4-Tetrahydroisoquinolines (THIQs) with alkynes . This functionalization can lead to the synthesis of a wide range of biologically active compounds .
Structural-Activity Relationship (SAR) Studies
The structural-activity relationship (SAR) of 1,2,3,4-tetrahydroisoquinoline analogs has been extensively studied . These studies provide insights into the relationship between the structure of these compounds and their biological activity, guiding the design of more potent analogs .
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes that can combat various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq based compounds are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10-12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIPVPHBWWEJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153758-56-6 |
Source
|
Record name | 1,2,3,4-tetrahydroisoquinolin-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.